molecular formula C4H6Br2 B6250088 1,3-dibromocyclobutane CAS No. 89033-71-6

1,3-dibromocyclobutane

Cat. No.: B6250088
CAS No.: 89033-71-6
M. Wt: 213.9
InChI Key:
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Description

1,3-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two bromine atoms are substituted at the 1 and 3 positions of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromocyclobutane can be synthesized through the bromination of cyclobutane. The reaction involves the addition of bromine (Br₂) to cyclobutane under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the bromine molecules are homolytically cleaved to form bromine radicals, which then react with the cyclobutane to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and cyclobutane in the presence of a suitable catalyst to enhance the reaction rate and yield. The reaction is carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromocyclobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Hydroxide ions in aqueous solution.

    Elimination: Strong bases such as potassium tert-butoxide.

    Reduction: Zinc in acetic acid.

Major Products Formed

    Substitution: Cyclobutanediol.

    Elimination: Cyclobutene.

    Reduction: Cyclobutane.

Scientific Research Applications

1,3-Dibromocyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromocyclobutane involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromocyclobutane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms also makes it more reactive compared to its chloro and iodo counterparts, which can be advantageous in certain chemical syntheses .

Properties

CAS No.

89033-71-6

Molecular Formula

C4H6Br2

Molecular Weight

213.9

Purity

95

Origin of Product

United States

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